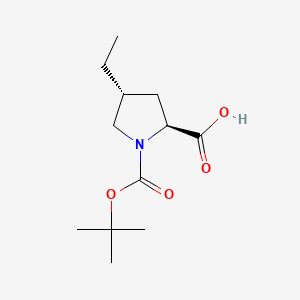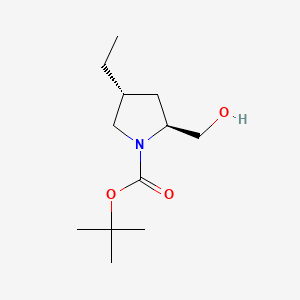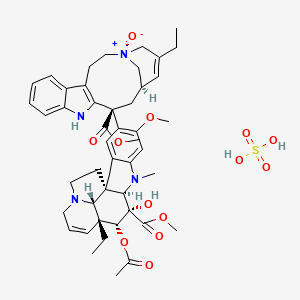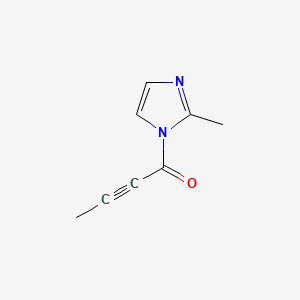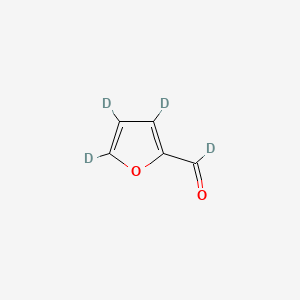
Furfural-d4 (Stabilized with BHT)
Overview
Description
Furfural-d4 is the labeled form of Furfural, a fermentation inhibitor.
Mechanism of Action
Target of Action
Furfural-d4, also known as FURFURAL-D4, is primarily used as an enzyme inhibitor . .
Biochemical Pathways
Furfural-d4 is derived from furfural, a naturally occurring substance present in wood and various plant materials . Furfural can be further converted into a variety of high-value-added chemicals, including furfurylamine, furandicarboxylic acid, furfural alcohol, aromatics, levulinic acid, maleic acid, succinic acid, furoic acid, and cyclopentanone
Action Environment
Furfural-d4 is stabilized with BHT (butylated hydroxytoluene), which prolongs its shelf life . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as temperature and humidity.
Biochemical Analysis
Biochemical Properties
Furfural-d4 plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, Furfural-d4 can act as an enzyme inhibitor, affecting the activity of certain enzymes .
Cellular Effects
The effects of Furfural-d4 on cells and cellular processes are diverse. It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, different concentrations of Furfural-d4 exert different effects on mitochondria: low-dose Furfural-d4 reduces reactive oxygen species (ROS) production, maintains mitochondrial transmembrane potential, and inhibits apoptosis pathway activation, while high-dose Furfural-d4 leads to the opposite effects .
Molecular Mechanism
The molecular mechanism of action of Furfural-d4 involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Furfural-d4 exerts its effects at the molecular level, which can be attributed to its highly functionalized molecular structure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Furfural-d4 change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Furfural-d4 vary with different dosages in animal models. Low-dose Furfural-d4 reduced ethanol-induced toxicity in the liver, suggesting that consuming food or beverages containing the appropriate level of Furfural-d4 when drinking alcohol may be a convenient and useful way to prevent Alcohol-associated liver disease (ALD) .
Metabolic Pathways
Furfural-d4 is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Furfural-d4 within cells and tissues involve interactions with transporters or binding proteins
Properties
IUPAC Name |
deuterio-(3,4,5-trideuteriofuran-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O2/c6-4-5-2-1-3-7-5/h1-4H/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBBIBNJHNGZAN-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(OC(=C1[2H])C(=O)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Dioxane,4,6-dimethyl-2-(1-methylethyl)-,[4S-(2alpha,4alpha,6bta)]-(9CI)](/img/new.no-structure.jpg)






![Thiazolo[4,5-B]pyridin-2(3H)-one](/img/structure/B583327.png)
